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Compound of Interest

Compound Name:
1-(2-Bromoethoxy)-3-

(trifluoromethyl)benzene

Cat. No.: B093670 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 1-(2-Bromoethoxy)-3-
(trifluoromethyl)benzene, a key intermediate in the synthesis of various organic molecules.

This document will delve into its molecular structure, physicochemical properties, a detailed

synthetic protocol, and analytical methodologies, offering practical insights for its application in

research and development.

Molecular Structure and Physicochemical
Properties
1-(2-Bromoethoxy)-3-(trifluoromethyl)benzene is a substituted aromatic ether. The molecule

consists of a benzene ring substituted with a trifluoromethyl group at the meta-position and a 2-

bromoethoxy group. The trifluoromethyl group, a potent electron-withdrawing moiety,

significantly influences the electronic properties of the benzene ring, impacting its reactivity and

the spectroscopic characteristics of the molecule. The bromoethoxy group provides a reactive

handle for further chemical transformations, making this compound a versatile building block in

organic synthesis.
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The structural representation of 1-(2-Bromoethoxy)-3-(trifluoromethyl)benzene is crucial for

understanding its chemical behavior.

Caption: Molecular structure of 1-(2-Bromoethoxy)-3-(trifluoromethyl)benzene.

Physicochemical Data
A summary of the key physicochemical properties of 1-(2-Bromoethoxy)-3-
(trifluoromethyl)benzene is presented in the table below. These values are essential for

designing reaction conditions, purification procedures, and for the safe handling and storage of

the compound.

Property Value Source(s)

Molecular Formula C₉H₈BrF₃O [1][2]

Molecular Weight 269.06 g/mol [1][3][4]

CAS Number 18800-39-0 [1][3][4]

Appearance
Colorless to light yellow clear

liquid
[5]

Boiling Point 116-118 °C [4]

Density 1.523 g/cm³ [6]

Canonical SMILES
C1=CC(=CC(=C1)OCCBr)C(F)

(F)F
[1]

InChIKey
NZOCBKYAZHDTDD-

UHFFFAOYSA-N
[1]

Synthesis of 1-(2-Bromoethoxy)-3-
(trifluoromethyl)benzene
The most common and efficient method for the synthesis of 1-(2-Bromoethoxy)-3-
(trifluoromethyl)benzene is through a Williamson ether synthesis.[7][8][9] This reaction

involves the nucleophilic substitution of a halide by an alkoxide. In this case, the sodium salt of

3-(trifluoromethyl)phenol acts as the nucleophile, attacking 1,2-dibromoethane.
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Synthetic Pathway
The overall synthetic scheme is as follows:

Caption: Synthetic pathway for 1-(2-Bromoethoxy)-3-(trifluoromethyl)benzene.

Detailed Experimental Protocol (Representative)
This protocol is a representative procedure based on the principles of the Williamson ether

synthesis and should be adapted and optimized as necessary.

Materials:

3-(Trifluoromethyl)phenol (1.0 eq.)

1,2-Dibromoethane (3.0 eq.)

Sodium hydroxide (1.1 eq.)

Acetone (solvent)

Diethyl ether (for extraction)

Saturated sodium bicarbonate solution

Brine

Anhydrous magnesium sulfate

Deionized water

Procedure:

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic

stirrer, dissolve 3-(trifluoromethyl)phenol in acetone.

Deprotonation: Add powdered sodium hydroxide to the solution and stir the mixture at room

temperature for 30 minutes to form the sodium phenoxide. The formation of the alkoxide is

crucial as it is a much stronger nucleophile than the corresponding alcohol.[7]
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Nucleophilic Substitution: Add 1,2-dibromoethane to the reaction mixture. Using an excess of

1,2-dibromoethane helps to minimize the formation of the bis-ether byproduct.

Reflux: Heat the reaction mixture to reflux and maintain for 12-18 hours. The progress of the

reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-

Mass Spectrometry (GC-MS).

Work-up: After the reaction is complete, cool the mixture to room temperature and filter to

remove any inorganic salts.

Extraction: Concentrate the filtrate under reduced pressure to remove the acetone. Dissolve

the residue in diethyl ether and wash sequentially with water, saturated sodium bicarbonate

solution, and brine. The aqueous washes remove unreacted phenoxide and other water-

soluble impurities.

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter,

and concentrate under reduced pressure to yield the crude product.

Purification: Purify the crude product by vacuum distillation or column chromatography on

silica gel to obtain pure 1-(2-Bromoethoxy)-3-(trifluoromethyl)benzene.

Analytical Characterization
Proper characterization of the synthesized 1-(2-Bromoethoxy)-3-(trifluoromethyl)benzene is

essential to confirm its identity and purity. The following analytical techniques are typically

employed.

Spectroscopic Analysis Workflow
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FT-IR Spectroscopy
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Caption: Workflow for the analytical characterization of the product.

Expected Spectroscopic Data
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the

aromatic protons, with splitting patterns influenced by the trifluoromethyl and bromoethoxy

substituents. Two triplet signals corresponding to the two methylene groups of the

bromoethoxy chain are also expected.

¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons,

with the carbon attached to the trifluoromethyl group showing a characteristic quartet due to

coupling with the fluorine atoms. Signals for the two carbons of the ethoxy chain will also be

present.

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) will show the

molecular ion peak (M⁺) and characteristic fragmentation patterns, including the loss of the

bromoethyl group and other fragments.
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Fourier-Transform Infrared Spectroscopy (FT-IR): The IR spectrum will exhibit characteristic

absorption bands for the C-O-C ether linkage, C-Br bond, C-F bonds of the trifluoromethyl

group, and aromatic C-H and C=C stretching vibrations.

Safety and Handling
1-(2-Bromoethoxy)-3-(trifluoromethyl)benzene is classified as an irritant.[2] Appropriate

personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should

be worn when handling this chemical. All manipulations should be performed in a well-

ventilated fume hood.[1]

Storage: Store in a tightly sealed container in a dry, well-ventilated area at room temperature.

[1]

Conclusion
1-(2-Bromoethoxy)-3-(trifluoromethyl)benzene is a valuable synthetic intermediate with a

unique combination of reactive functional groups. The synthetic protocol outlined in this guide,

based on the robust Williamson ether synthesis, provides a reliable method for its preparation.

Thorough analytical characterization is paramount to ensure the quality of the material for

subsequent applications in drug discovery and materials science. Adherence to proper safety

protocols is essential when working with this and all laboratory chemicals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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